[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid
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Overview
Description
Preparation Methods
The synthesis of [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid typically involves multiple steps, including the formation of the benzothiadiazole core and subsequent functionalization. One common synthetic route involves the reaction of 2,1,3-benzothiadiazole with sulfonyl chloride to introduce the sulfonyl group, followed by the addition of methylamine and acetic acid to form the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid involves its interaction with specific molecular targets and pathways. The benzothiadiazole core is known for its strong electron-withdrawing ability, which can influence the electronic properties of the compound and its interactions with other molecules. This can lead to various biological effects, such as modulation of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid can be compared with other benzothiadiazole derivatives, such as:
2,1,3-Benzothiadiazole (BT): A core structure used in the development of photoluminescent compounds and organic electronic materials.
4-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid: Another derivative with applications in organic synthesis and material science.
Properties
IUPAC Name |
2-[2,1,3-benzothiadiazol-4-ylsulfonyl(methyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-12(5-8(13)14)18(15,16)7-4-2-3-6-9(7)11-17-10-6/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYIFCHMRDAHGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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